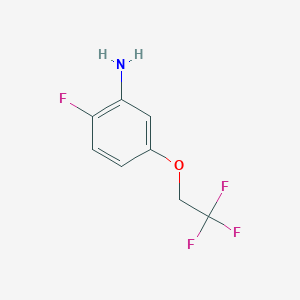

3-(Difluoromethoxy)aniline hydrochloride

Vue d'ensemble

Description

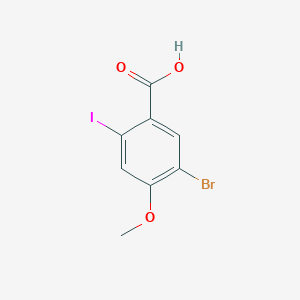

3-(Difluoromethoxy)aniline hydrochloride is a chemical compound that is structurally related to aniline derivatives substituted with a difluoromethoxy group. While the provided papers do not directly discuss this compound, they provide insights into the properties and synthesis of similar compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related trifluoromethoxy-substituted anilines involves metalation as a key step, where hydrogen/lithium permutation occurs with varying site selectivity based on the N-protective group used . A user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives has been reported, which could potentially be adapted for the synthesis of difluoromethoxy analogs . The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline from 4-trifluoromethoxy aniline suggests that halogenation reactions can be performed on aniline derivatives with trifluoromethoxy groups, which might be relevant for the synthesis of this compound .

Molecular Structure Analysis

Vibrational spectroscopy and quantum chemical studies on molecules such as 2-chloro-5-(trifluoromethyl) aniline and 3,4-difluoroaniline provide insights into the influence of substituents on the vibrational wavenumbers and the optimized geometry of the molecules . The molecular structure of this compound would likely be influenced by the electron-withdrawing effects of the difluoromethoxy group, similar to the trifluoromethyl group in these studies.

Chemical Reactions Analysis

The reactivity of aniline derivatives with trifluoromethoxy groups can be inferred from the reactions described in the papers. For example, the addition reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether to synthesize a chloro-trifluoroethoxy aniline derivative indicates that aniline compounds with fluorinated ether groups can participate in addition reactions . This knowledge can be applied to predict the reactivity of this compound in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their vibrational characteristics, thermodynamic parameters, and electronic properties, have been extensively studied . These studies provide a foundation for understanding the properties of this compound. For instance, the presence of a difluoromethoxy group is likely to affect the compound's boiling point, solubility, and stability, as seen with other fluorinated aniline derivatives.

Applications De Recherche Scientifique

Polymerization and Conductivity Studies

Aniline hydrochloride has been studied for its ability to undergo solid-state oxidation with various oxidants, leading to the formation of polyaniline salts. These salts exhibit significant conductivity, making them potentially useful in the development of conducting polymers. For instance, the use of ammonium peroxydisulfate as an oxidant resulted in polyaniline with a conductivity of 0.21 S cm−1, comparable to that of 'standard' polyaniline synthesized in aqueous medium. This research suggests potential applications in creating conductive materials with tailored electrical properties (Šeděnková et al., 2011).

Corrosion Inhibition

Research has also explored the use of aniline derivatives as corrosion inhibitors. A study on a monomeric surfactant derived from aniline and its polymeric counterpart showed effectiveness in inhibiting aluminum corrosion in hydrochloric acid solution. These inhibitors function through adsorption on the metal surface, suggesting applications in materials protection and extending the lifespan of metal components (EL-Deeb & Mohamed, 2011).

Synthesis of Complex Molecules

An efficient synthetic process involving 4-(difluoromethoxy)aniline, a compound structurally related to 3-(difluoromethoxy)aniline hydrochloride, was developed for the production of BMS-665053, a potent corticotropin-releasing factor-1 receptor antagonist. This process includes a one-step direct bis-ortho-chlorination, highlighting the role of such aniline derivatives in the synthesis of pharmacologically active compounds, albeit outside the pharmaceutical context as per the requirements (Li et al., 2012).

Nanocomposite Materials

The study of aniline copolymers with poly(ethylene oxide) chains at the 3-position, which may include derivatives like 3-(difluoromethoxy)aniline, has shown that these materials have tunable electric conductivities and altered spectroscopic characteristics. Such copolymers could be utilized in creating advanced materials with specific electrical and optical properties, relevant for electronics and nanotechnology applications (Moon & Park, 1998).

Safety and Hazards

3-(Difluoromethoxy)aniline hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Propriétés

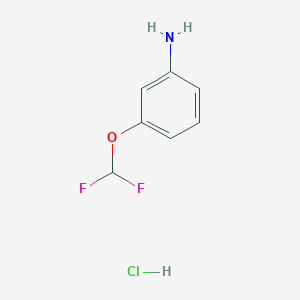

IUPAC Name |

3-(difluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-3-1-2-5(10)4-6;/h1-4,7H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJQYOWEOMPURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431965-57-9 | |

| Record name | Benzenamine, 3-(difluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3031024.png)